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An In-depth Technical Guide to the Physicochemical Properties of Leelamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction
Leelamine hydrochloride is the salt form of Leelamine (dehydroabietylamine), a lipophilic

diterpene amine naturally extracted from the bark of pine trees.[1][2] Initially investigated for its

weak affinity for cannabinoid receptors, Leelamine has emerged as a compound of significant

interest in oncology research.[3][4] Its potent anticancer activity is not linked to cannabinoid

receptors but to a unique mechanism of action initiated by its distinct physicochemical

characteristics.[3][5]

This technical guide provides a comprehensive overview of the core physicochemical

properties of Leelamine Hydrochloride, details the experimental protocols used for their

characterization, and illustrates its complex mechanism of action through its effects on critical

cellular signaling pathways.

Core Physicochemical Properties
Leelamine hydrochloride is a crystalline solid with specific solubility and stability profiles.[6]

Its weakly basic and lipophilic nature is fundamental to its biological activity, conferring the

lysosomotropic properties that allow it to accumulate in acidic cellular organelles like

lysosomes.[2][7][8][9] The primary amino group is crucial for this activity.[2][10]
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Data Summary
The quantitative physicochemical data for Leelamine Hydrochloride and its free base form

are summarized in the table below for clarity and comparative analysis.
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Property
Value (Leelamine
Hydrochloride)

Value (Leelamine -
Free Base)

Reference(s)

IUPAC Name

(1R,4aS,10aR)-1,2,3,

4,4a,9,10,10a-

Octahydro-1,4a-

dimethyl-7-(1-

methylethyl)-1-

phenanthrenemethan

amine hydrochloride

Abieta-8,11,13-trien-

18-amine
[2][3]

Synonyms

(+)-

Dehydroabietylamine

HCl

Leelamine, Amine D [3][6]

Molecular Formula C₂₀H₃₁N • HCl C₂₀H₃₁N [6][11]

Formula Weight 321.9 g/mol 285.48 g/mol [2][3][6]

Appearance Crystalline Solid - [6]

Purity ≥98% ≥98% [6][11]

Melting Point Not specified 44.5 °C (317.65 K) [12]

pKa 9.9 9.9 [1][10]

LogD (pH 7.4) 2.8 2.8 [10]

LogD (pH 5.0) 2.1 2.1 [10]

Storage -20°C Room Temperature [6][11]

Stability
≥ 4 years (solid at

-20°C)

≥ 2 years (solution at

RT)
[6][11]

Solubility

DMSO 25 mg/mL 30 mg/mL [6][11]

DMF 20 mg/mL 30 mg/mL [6][11]

Ethanol 20 mg/mL 100 mg/mL [6][11]

Water up to 9 mg/mL - [13]
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DMSO:PBS (pH 7.2)

(1:2)
0.15 mg/mL - [6]

Mechanism of Action and Signaling Pathways
The primary mechanism of Leelamine's anticancer effect is a multi-step process initiated by its

physicochemical properties. This process leads to the disruption of cholesterol homeostasis,

which in turn inhibits multiple oncogenic signaling pathways crucial for cancer cell survival and

proliferation.[9]

Lysosomal Accumulation and Cholesterol Transport
Inhibition
As a weakly basic amine (pKa 9.9), Leelamine readily crosses cell membranes in its neutral

state.[1][2] Upon entering acidic organelles such as late endosomes and lysosomes (pH ~4.8),

it becomes protonated and trapped, a property known as lysosomotropism.[2][7][10] This

accumulation is the foundational step for its activity.[2]

The high concentration of Leelamine within the lysosome physically obstructs intracellular

cholesterol trafficking. It is believed to compete with cholesterol for binding to the Niemann-Pick

C1 (NPC1) protein, which is essential for exporting cholesterol out of the lysosome.[2][14] This

blockade results in a massive buildup of cholesterol within the lysosome, making it unavailable

for cellular processes that are critical for cancer cells, such as membrane synthesis and signal

transduction.[1][7]
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Caption: Leelamine's lysosomotropic action and inhibition of cholesterol transport.

Inhibition of Oncogenic Signaling Cascades
The disruption of cholesterol homeostasis has profound downstream consequences.

Cholesterol is a vital component of cellular membranes, including the lipid rafts that serve as

organizing centers for receptor tyrosine kinases (RTKs). By sequestering cholesterol,

Leelamine disrupts receptor-mediated endocytosis and endosome trafficking, which in turn

shuts down the activity of key signaling pathways that drive cancer progression.[5][9]
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Studies have confirmed that Leelamine treatment leads to the potent inhibition of the PI3K/Akt,

MAPK, and STAT3 signaling pathways.[9][15][16] These pathways are constitutively active in

many cancers, including melanoma, and regulate cell proliferation, survival, and apoptosis.[15]

By targeting these three major cascades simultaneously, Leelamine presents a multi-pronged

attack against cancer cells.[15]
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Caption: Inhibition of key oncogenic signaling pathways by Leelamine.

Experimental Protocols
The characterization of Leelamine Hydrochloride's properties and mechanism of action relies

on a suite of standard and specialized biochemical and cell biology techniques.

Physicochemical Property Determination
Solubility Assessment: A standard protocol involves adding increasing amounts of

Leelamine Hydrochloride to a fixed volume of a specific solvent (e.g., DMSO, water,
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ethanol) at a constant temperature. The mixture is vortexed and visually inspected for

complete dissolution. The point of saturation is determined to establish the solubility in

mg/mL. For buffered solutions like PBS, pH is carefully controlled.

pKa and LogD Determination: The acid dissociation constant (pKa) and distribution

coefficient (LogD) are critical to understanding the lysosomotropic properties. These are

often predicted using computational chemistry software (e.g., MarvinSketch, ChemDraw).

Experimental determination can be performed via potentiometric titration for pKa and the

shake-flask method using an octanol/water system for LogD at different pH values.

Purity and Identity Confirmation: High-Performance Liquid Chromatography (HPLC) is used

to assess the purity of the compound, typically aiming for ≥98%. The identity and structure

are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR) and Mass

Spectrometry (MS) to verify the molecular weight and fragmentation pattern.[10]

Cellular Mechanism of Action Assays
Cholesterol Accumulation Visualization (Filipin Staining): To visually confirm the disruption of

cholesterol transport, cancer cells are treated with Leelamine. After treatment, cells are fixed

and stained with Filipin, a fluorescent compound that specifically binds to unesterified

cholesterol. Fluorescence microscopy is then used to visualize the accumulation of

cholesterol within intracellular vesicles, which appear as bright puncta.[2]

Signaling Pathway Analysis (Western Blotting): To quantify the inhibition of signaling

pathways, Western blotting is the standard method.[5][9] Cells are treated with Leelamine for

various durations, and cell lysates are collected. Proteins are separated by size via SDS-

PAGE, transferred to a membrane, and probed with specific antibodies against key

phosphorylated (activated) and total proteins in the PI3K/Akt, MAPK, and STAT3 pathways

(e.g., p-Akt, Akt, p-Erk, Erk, p-STAT3, STAT3).

Autophagic Flux Measurement: Leelamine's effect on autophagy is assessed by measuring

the levels of key autophagic marker proteins like LC3B and p62/SQSTM1 via Western blot.

An accumulation of both proteins indicates a blockage of autophagic flux.[9][14]
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Caption: Experimental workflow for evaluating Leelamine's cellular effects.

Conclusion
Leelamine Hydrochloride possesses a unique set of physicochemical properties that define

its potent anticancer activity. Its lipophilic, weakly basic nature drives its accumulation in

lysosomes, initiating a cascade of events that includes the inhibition of cholesterol transport

and the subsequent shutdown of critical oncogenic signaling pathways like PI3K/Akt, MAPK,

and STAT3. This multi-targeted mechanism makes Leelamine Hydrochloride a compelling

candidate for further investigation and development in the field of oncology, particularly for

highly resistant cancers. The experimental protocols outlined herein provide a robust

framework for researchers to further explore and validate its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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